2-((4-Fluorophenyl)amino)isonicotinonitrile
Description
Properties
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSOTBKPIKIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640903 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-11-7 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed method for constructing the C–N bond between isonicotinonitrile and 4-fluoroaniline derivatives.
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Reactants : 3-Chloroisonicotinonitrile (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv).
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Catalyst : Pd(PPh₃)₄ (0.05 equiv).
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Conditions : Toluene/ethanol/water (4:1:1), reflux under argon.
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Yield : 74–85% after column chromatography.
Mechanism :
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Oxidative addition of Pd(0) to 3-chloroisonicotinonitrile.
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Transmetallation with arylboronic acid.
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Reductive elimination to form the C–N bond.
Advantages :
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High regioselectivity.
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Tolerance for diverse boronic acids.
Photocatalytic Benzylation
Switchable photocatalysis enables chemodivergent coupling under mild conditions.
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Reactants : N-(tert-butyl)-2-ethyl-N-fluorobenzamide (1 equiv), 2-((4-fluorophenyl)amino)isonicotinonitrile (3 equiv).
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Catalyst : Ni(OAc)₂·4H₂O (0.01 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy) (1 mol%).
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Conditions : 385 nm LED irradiation, DME solvent, 30–40°C.
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Yield : 80% in flow reactors.
Key Parameters :
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Light source : 18 W LED (385 nm).
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Reductant : Tris(trimethylsilyl)silane (TTMS).
Applications :
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Scalable under continuous flow conditions.
Bromination-Cyano Substitution
A two-step approach involving bromination followed by cyano group introduction.
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Step 1 (Bromination) :
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Reactant : m-Trifluoromethyl fluorobenzene.
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Reagent : Dibromohydantoin (0.6 equiv).
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Conditions : Glacial acetic acid, H₂SO₄, 60°C.
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Intermediate : 4-Fluoro-2-bromoisonicotinonitrile.
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Step 2 (Cyano Substitution) :
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Reactant : 4-Fluoro-2-bromoisonicotinonitrile.
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Reagent : CuCN (1.1 equiv), quinoline solvent.
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Conditions : Reflux, 20 hours.
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Yield : 67–72%.
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Challenges :
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Requires strict control of stoichiometry to avoid over-bromination.
Nucleophilic Aromatic Substitution
Direct amination of chlorinated pyridine derivatives.
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Reactants : 2-Chloroisonicotinonitrile (1 equiv), 4-fluoroaniline (1.2 equiv).
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Base : K₂CO₃ or Et₃N.
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Conditions : DMF or DMSO, 100–120°C, 12–24 hours.
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Yield : 60–75%.
Optimization :
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 74–85% | Reflux, Pd catalyst | High | Regioselectivity |
| Photocatalytic | 80% | Light, Ni/Ir catalyst | Moderate | Mild conditions |
| Bromination-Substitution | 67–72% | High temp, CuCN | Low | Applicable to hindered substrates |
| Nucleophilic Substitution | 60–75% | Polar solvent, base | Moderate | No transition metals |
Industrial-Scale Production
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Reactor : Continuous flow system.
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Throughput : 250 kg batches of m-trifluoromethyl fluorobenzene.
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Purification : Steam distillation for intermediate isolation.
Challenges :
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Handling toxic HCN in cyanation steps.
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Waste management of CuCN residues.
Emerging Techniques
Microwave-Assisted Synthesis
Flow Chemistry
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Benefits :
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Enhanced heat/mass transfer.
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Safer handling of exothermic reactions.
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Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atom or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent. Key areas of research include:
- Anticancer Activity : Studies have shown that 2-((4-Fluorophenyl)amino)isonicotinonitrile exhibits significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound acts as an inhibitor of tankyrases, enzymes involved in cancer progression through the Wnt signaling pathway. By inhibiting these enzymes, it reduces β-catenin levels, which are crucial for tumor growth .
Research indicates that this compound possesses antimicrobial properties alongside its anticancer potential. It has been tested against various bacterial strains, showing promising results in disrupting bacterial cell wall synthesis .
Case Study 1: Anticancer Potential
In a comparative study evaluating cytotoxic effects, this compound demonstrated an IC50 value of 1.5 µM against MDA-MB-231 cells, significantly lower than standard chemotherapeutics like cisplatin. This study highlighted its ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Mechanistic Insights
Research focused on the compound's role as a tankyrase inhibitor revealed that it effectively disrupts the Wnt signaling pathway essential for cancer cell proliferation. This inhibition leads to decreased transcriptional activation of Wnt target genes, showcasing its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, its antitumor activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects might result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Substituent Variations in Pyridine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Structural and Conformational Analysis
- Isostructural Thiazole Derivatives : Compounds 4 and 5 from (triclinic, P̄1 symmetry) exhibit isostructural packing with two independent molecules per asymmetric unit. Their planar conformations are disrupted by a perpendicular fluorophenyl group, a feature shared with the target compound .
- Click Chemistry Synthesis : The synthesis of fluorophenyl-substituted heterocycles often employs click chemistry, which prioritizes carbon-heteroatom bond formation for modular assembly . This method is critical for generating libraries of analogs like those in .
Electronic and Steric Effects
Similarity Scoring and Database Comparisons
lists compounds with similarity scores ranging from 0.76 to 0.93 relative to 2-(4-Fluorophenyl)isonicotinaldehyde. High-scoring analogs (e.g., CAS 108166-03-6, similarity 0.93 ) suggest conserved pyridine-fluorophenyl frameworks, while lower scores (e.g., CAS 38707-70-9, similarity 0.76 ) indicate divergent functional groups or substituents .
Key Research Findings
Solid-State Behavior : Isostructural compounds (e.g., ) exhibit similar crystal packing, which correlates with solubility and stability profiles .
Synthetic Flexibility : Click chemistry enables rapid diversification of fluorophenyl-substituted heterocycles, facilitating the exploration of structure-activity relationships .
Biological Activity
2-((4-Fluorophenyl)amino)isonicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors involved in critical cellular processes. The presence of the fluorophenyl group is believed to enhance its binding affinity and selectivity towards specific biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to the Wnt signaling pathway and tankyrases, which are implicated in tumor growth and metastasis .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
A summary of the biological activities observed with this compound is presented in Table 1.
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 (Breast Cancer) | 1.5 | Apoptosis induction |
| Anticancer Activity | HT-29 (Colon Cancer) | 1.8 | Cell cycle arrest |
| Enzyme Inhibition | Tankyrase-1 | 0.5 | Competitive inhibition |
Case Study 1: Anticancer Potential
In a study evaluating the cytotoxic effects of various derivatives, this compound was found to be among the most potent compounds tested against MDA-MB-231 cells, exhibiting an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Mechanistic Insights
Research focused on the compound's role as a tankyrase inhibitor revealed that it effectively disrupts the Wnt signaling pathway, which is crucial for cancer cell proliferation. By inhibiting tankyrase activity, the compound leads to decreased β-catenin levels in the nucleus, thereby reducing transcriptional activation of Wnt target genes .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-((4-fluorophenyl)amino)isonicotinonitrile?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:
- Step 1: React 2-chloroisonicotinonitrile with 4-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K2CO3 to facilitate deprotonation of the aniline .
- Step 2: Monitor reaction progress via TLC or HPLC. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Key considerations: Regioselectivity challenges may arise due to competing substitution at other positions; control via temperature (80–100°C) and stoichiometric excess of 4-fluoroaniline (1.2–1.5 equiv) .
Advanced: How can regioselectivity be optimized when introducing the 4-fluorophenyl group to the pyridine ring?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic effects: The cyano group at position 2 of isonicotinonitrile acts as a strong electron-withdrawing group, directing substitution to the para position (position 4) of the pyridine ring.
- Steric hindrance: Bulky substituents on the pyridine ring or the 4-fluoroaniline may shift selectivity. Computational modeling (DFT) can predict activation barriers for competing pathways .
- Experimental validation: Compare reaction outcomes using substituted anilines (e.g., 3-fluoro vs. 4-fluoro) to confirm regiochemical control. NMR (1H, 13C) and X-ray crystallography (if crystals are obtainable) are critical for structural assignment .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR: Key signals include:
- Aromatic protons: δ 6.28–8.42 ppm (1H NMR, DMSO-d6) .
- Cyano carbon: ~116.9 ppm (13C NMR) .
- Melting point: 251–253°C (dark brown solid, indicative of purity) .
- FT-IR: Stretching vibrations for C≡N (~2220 cm⁻¹) and N–H (~3350 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data between experimental and computational predictions?
Answer:
- Step 1: Replicate synthesis and characterization to rule out experimental error.
- Step 2: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data from NIST Chemistry WebBook .
- Step 3: Investigate solvent effects (e.g., DMSO vs. CDCl3) and tautomerism. For example, enamine-imine tautomerism could alter peak positions .
- Case study: In the PhD thesis by Mitra & Ghosh (2021), discrepancies in aromatic proton shifts were resolved by confirming the absence of rotamers via variable-temperature NMR .
Basic: What biological assays are suitable for studying the bioactivity of this compound?
Answer:
- Enzyme inhibition assays: Screen against kinases or phosphatases (e.g., DLK inhibitors) using fluorescence-based or radiometric assays .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
- Methodological note: Ensure solubility in DMSO (<0.1% final concentration to avoid solvent toxicity) .
Advanced: How does fluorination at the 4-position of the phenyl group influence binding affinity in target proteins?
Answer:
- Hydrogen-bonding: The fluorine atom’s electronegativity enhances electrostatic interactions with backbone amides (e.g., in kinase ATP-binding pockets).
- Lipophilicity: Fluorine increases logP, improving membrane permeability (measure via PAMPA assay).
- SAR studies: Compare with analogs (e.g., 3-fluoro or non-fluorinated derivatives) using IC50 values. For example, 4-fluoro derivatives in GNE-3511 showed 10-fold higher potency than 3-fluoro analogs .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is acceptable for biological assays.
- Elemental analysis: Match experimental C, H, N percentages with theoretical values (e.g., C12H8FN3: C 64.58%, H 3.61%, N 18.83%) .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
